3-N-Methylspiperone

Catalog No.
S569958
CAS No.
87539-19-3
M.F
C24H28FN3O2
M. Wt
409.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-N-Methylspiperone

CAS Number

87539-19-3

Product Name

3-N-Methylspiperone

IUPAC Name

8-[4-(4-fluorophenyl)-4-oxobutyl]-3-methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one

Molecular Formula

C24H28FN3O2

Molecular Weight

409.5 g/mol

InChI

InChI=1S/C24H28FN3O2/c1-26-18-28(21-6-3-2-4-7-21)24(23(26)30)13-16-27(17-14-24)15-5-8-22(29)19-9-11-20(25)12-10-19/h2-4,6-7,9-12H,5,8,13-18H2,1H3

InChI Key

QHJLPOSPWKZACG-UHFFFAOYSA-N

SMILES

CN1CN(C2(C1=O)CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4

Synonyms

3-N-methylspiperone, N-methylspiroperidol

Canonical SMILES

CN1CN(C2(C1=O)CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4

Radioligand for Dopamine and Serotonin Receptor Imaging:

NMSP, a derivative of spiperone, finds primary application in scientific research as a radioligand for Positron Emission Tomography (PET) scans. When labeled with radioisotopes like Carbon-11 ([11C]NMSP), it binds to specific receptors in the brain, allowing researchers to visualize and quantify their density and distribution [, ].

  • Dopamine D2/D3 Receptors: NMSP binds with high affinity to dopamine D2 and D3 receptors, which play crucial roles in motor control, reward processing, and cognition. By measuring [11C]NMSP binding, researchers can assess the integrity of the dopaminergic system in various neurological and psychiatric disorders like Parkinson's disease, schizophrenia, and addiction [, ].
  • Serotonin 5-HT2A Receptors: NMSP also exhibits binding affinity towards serotonin 5-HT2A receptors, involved in mood regulation, cognitive function, and sensory processing. Imaging these receptors with [11C]NMSP can aid in understanding the role of the serotonergic system in conditions like depression, anxiety, and obsessive-compulsive disorder [].

Studying Neurotransmitter Systems:

Beyond PET imaging, NMSP plays a role in in vitro studies of neurotransmitter systems. Its binding properties to dopamine and serotonin receptors allow researchers to:

  • Investigate receptor pharmacology: By studying how NMSP interacts with these receptors, scientists can gain insights into their structure, function, and response to various drugs.
  • Develop new medications: Understanding the role of dopamine and serotonin receptors in various diseases can guide the development of targeted therapies. NMSP can be used in preclinical research to evaluate potential drugs for their ability to modulate these receptors.

Comparison with Other Radioligands:

While NMSP offers valuable insights, it's important to acknowledge the existence of other radioligands used for dopamine and serotonin receptor imaging. Each has its unique advantages and limitations:

  • Raclopride: This radioligand shows higher selectivity for D2 receptors compared to NMSP, making it more specific for studying the dopaminergic system.
  • [18F]Altanserin: This PET tracer offers higher sensitivity and wider availability compared to [11C]NMSP, making it more practical for clinical applications.

Overall, 3-N-Methylspiperone serves as a valuable tool in scientific research, particularly for:

  • Imaging and quantifying dopamine D2/D3 and serotonin 5-HT2A receptors using PET scans.
  • Studying the function and pharmacology of these receptors in vitro.
  • Providing insights into the neurochemical basis of various neurological and psychiatric disorders.

3-N-Methylspiperone is a chemical compound that functions primarily as a ligand for dopamine receptors, particularly the D2 and D3 subtypes. It is an analog of spiperone, which is known for its antipsychotic properties. The compound's structure includes a piperidine ring, which is crucial for its biological activity. The presence of the methyl group at the nitrogen atom enhances its binding affinity to dopamine receptors, making it valuable in both research and clinical applications.

NMSP acts as an antagonist at dopamine D2/D3 receptors and serotonin 5-HT2A receptors [, ]. This means it binds to these receptors without activating them, blocking the binding of natural neurotransmitters like dopamine and serotonin. By affecting these receptors, NMSP can influence various neurochemical processes in the brain.

PET scans using ¹¹C-labeled NMSP allow researchers to visualize the distribution and density of dopamine D2/D3 and serotonin 5-HT2A receptors in the living human brain. This information helps in understanding the role of these receptors in various neurological and psychiatric conditions like schizophrenia, Parkinson's disease, and depression [].

Primarily related to its synthesis and modification. One notable reaction involves the N-alkylation of spiperone, where a methyl group is introduced to the nitrogen atom at the third position. This reaction can be facilitated using alkyl halides under basic conditions, leading to the formation of 3-N-Methylspiperone. Additionally, due to its structure, it can undergo typical organic reactions such as nucleophilic substitutions and reductions.

The biological activity of 3-N-Methylspiperone is predominantly linked to its role as a dopamine receptor antagonist. It has demonstrated high affinity for D2 and D3 dopamine receptors, which are implicated in various neurological disorders. The compound has been utilized in research settings to study dopamine receptor dynamics and has potential implications in understanding psychiatric conditions such as schizophrenia and Parkinson's disease. Furthermore, it can also interact with serotonin receptors, notably the 5HT2A subtype, indicating a broader pharmacological profile .

The synthesis of 3-N-Methylspiperone typically involves several steps:

  • Starting Material: Spiperone serves as the primary starting material.
  • N-Alkylation: The introduction of the methyl group occurs via N-alkylation using methyl iodide or another suitable methylating agent in the presence of a base such as potassium carbonate.
  • Purification: The resultant product is purified through techniques such as recrystallization or chromatography to yield pure 3-N-Methylspiperone.

An improved synthesis method has been reported that enhances yield and purity through optimized reaction conditions .

3-N-Methylspiperone has several applications in both clinical and research contexts:

  • Positron Emission Tomography (PET): It is commonly used as a radiotracer in PET imaging to visualize dopamine receptor distributions in vivo .
  • Pharmacological Research: Its ability to bind selectively to dopamine receptors makes it an important tool for studying receptor pharmacology and drug interactions.
  • Neuroscience Studies: Researchers utilize this compound to investigate the role of dopamine in various neurological disorders.

Studies involving 3-N-Methylspiperone have highlighted its interactions with various neurotransmitter systems. It has been shown to preferentially bind to dopamine receptors, which can influence dopaminergic signaling pathways. Additionally, its interaction with serotonin receptors suggests potential implications for mood regulation and anxiety disorders . Research has also indicated that the compound can modulate receptor activity, providing insights into receptor pharmacodynamics.

Several compounds share structural similarities with 3-N-Methylspiperone, each exhibiting unique properties:

Compound NameStructure SimilarityBiological ActivityUnique Features
SpiperoneYesD2/D3 antagonistKnown antipsychotic
HaloperidolYesD2 antagonistUsed primarily in schizophrenia
RisperidoneYesD2/D3 antagonist; serotonin antagonistAtypical antipsychotic with broader effects
AripiprazoleYesPartial agonist at D2/D3Unique mechanism of action

Uniqueness of 3-N-Methylspiperone

What distinguishes 3-N-Methylspiperone from these similar compounds is its specific binding affinity for both dopamine and serotonin receptors, making it a versatile tool in neuropharmacological research. Its application as a radiotracer further enhances its uniqueness, allowing for advanced imaging techniques that provide insights into receptor dynamics in living organisms.

Physical Description

Hydrochloride: Light yellow solid; [Sigma-Aldrich MSDS]

XLogP3

3.2

Hydrogen Bond Acceptor Count

5

Exact Mass

409.21655531 g/mol

Monoisotopic Mass

409.21655531 g/mol

Heavy Atom Count

30

UNII

5U54JM2T8G

MeSH Pharmacological Classification

Dopamine Agonists

Other CAS

87539-19-3

Wikipedia

N-Methylspiperone

Dates

Modify: 2023-08-15
Han et al. Allosteric communication between protomers of dopamine class A GPCR dimers modulates activation. Nature Chemical Biology, doi: 10.1038/nchembio.199, published online 02 August 2009 http://www.nature.com/naturechemicalbiology

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